Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-

Description

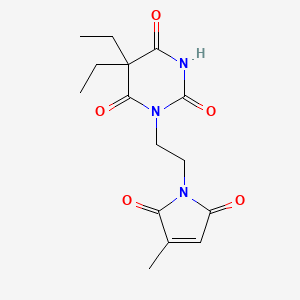

Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- (CAS: 35189-14-1), is a structurally complex derivative of barbituric acid. Its core structure features 5,5-diethyl substitution, a hallmark of pharmacologically active barbiturates, and a unique 1-(2-(2-methylmaleimido)ethyl) substituent. This modification introduces a maleimido group, a reactive moiety known for participating in Michael addition reactions and influencing biological interactions. The compound is part of a broader class of barbiturates, which have been studied for their hypnotic, anticonvulsant, and anticancer properties .

Properties

CAS No. |

35189-14-1 |

|---|---|

Molecular Formula |

C15H19N3O5 |

Molecular Weight |

321.33 g/mol |

IUPAC Name |

5,5-diethyl-1-[2-(3-methyl-2,5-dioxopyrrol-1-yl)ethyl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C15H19N3O5/c1-4-15(5-2)12(21)16-14(23)18(13(15)22)7-6-17-10(19)8-9(3)11(17)20/h8H,4-7H2,1-3H3,(H,16,21,23) |

InChI Key |

COIPJCGZRZRPFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CCN2C(=O)C=C(C2=O)C)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach for Barbituric Acid Derivatives

Barbituric acid derivatives are generally synthesized through the condensation of malonate esters with urea under basic or acidic conditions, often involving sodium methylate or other alkoxide bases. The 5,5-disubstituted barbituric acids are typically prepared by using substituted malonates that introduce the desired alkyl or aryl groups at the 5-position.

Preparation of 5,5-Diethyl Barbituric Acid Core

The preparation of 5,5-diethyl barbituric acid derivatives follows a protocol similar to that described for 5-ethyl-5-phenyl barbituric acid in patent CN102311394B, which provides a robust industrial method adaptable to various 5,5-disubstituted barbituric acids.

- Step A: Sodium methylate (NaOCH3) in methanol is heated with ethyl acetate to remove free alkali.

- Step B: Diethyl malonate derivatives (in this case, diethyl 2-ethylmalonate or diethyl 2,2-diethylmalonate for diethyl substitution) are added along with urea.

- Step C: The reaction mixture is refluxed, followed by distillation to remove ethanol under reduced pressure.

- Step D: The reaction mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the crude barbituric acid derivative.

- Step E: The crude product is filtered, washed, and dried.

- The crude product is recrystallized from an ethanol-water mixture with activated carbon decolorization to yield a pure 5,5-diethyl barbituric acid core.

Reaction Conditions and Yields (Adapted from Patent Data):

| Parameter | Example Values |

|---|---|

| Sodium methylate conc. | 29-31% w/w in methanol |

| Ethyl acetate amount | ~3.5-5.8 kg per 350-600 kg NaOCH3 |

| Reaction temperature | 85-110 °C reflux |

| Urea amount | 108-168 kg per batch |

| Diethyl malonate derivative | ~264 kg per batch |

| Acidification pH | 3-4 |

| Crude product yield | ~210-215 kg |

| Final purified product yield | ~190-205 kg |

This method ensures mild reaction conditions, high yield, and product purity suitable for further functionalization.

Analytical Data and Reaction Monitoring

Typical analytical techniques used to monitor the preparation include:

- Thin Layer Chromatography (TLC): To follow reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm substitution patterns and purity.

- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as carbonyls of barbituric acid and maleimide.

- Mass Spectrometry (MS): To confirm molecular weight and structure.

- Melting Point Determination: To assess purity.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Preparation of sodium methylate solution | Na + MeOH, concentration 29-31% | Base solution for malonate condensation |

| 2 | Addition of ethyl acetate and heating | Reflux at 85-110 °C | Removal of free alkali |

| 3 | Addition of diethyl malonate derivative and urea | Reflux, distillation to remove ethanol | Formation of sodium barbiturate salt |

| 4 | Acidification with HCl to pH 3-4 | HCl addition | Precipitation of crude barbituric acid |

| 5 | Filtration, washing, drying | Standard filtration and drying | Crude 5,5-diethyl barbituric acid |

| 6 | Recrystallization with ethanol-water and decolorization | Reflux with activated carbon | Pure barbituric acid derivative |

| 7 | N-alkylation with 2-(2-methylmaleimido)ethyl halide | Base (K2CO3 or NaH), DMF/DMSO, room temp to reflux | Formation of target substituted compound |

Chemical Reactions Analysis

Barbituric acid derivatives can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the barbituric acid framework. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Medicinal Chemistry

Sedative and Anesthetic Properties

Barbituric acid derivatives are primarily known for their sedative and anesthetic properties. The compound 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-, like other barbiturates, can act as a central nervous system depressant. Studies have shown that modifications at the 5-position can enhance the hypnotic activity of barbiturates. For instance, the presence of diethyl groups increases lipid solubility, which is crucial for the drug's effectiveness in crossing the blood-brain barrier .

Anticonvulsant Activity

Research indicates that certain barbituric acid derivatives exhibit anticonvulsant activity. The structure of 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- may allow it to interact with GABA receptors, enhancing inhibitory neurotransmission and thereby reducing seizure activity. This potential has been explored in various animal models, demonstrating efficacy in controlling seizures .

Coordination Chemistry

Synthesis of Metal Complexes

Barbituric acid derivatives are also utilized in coordination chemistry to form metal complexes. The ability of the nitrogen atoms in the barbituric acid structure to coordinate with metal ions facilitates the formation of stable complexes. For example, studies have shown that metal complexes derived from barbiturates can exhibit interesting electronic properties and catalytic activities .

Case Study: Coordination with Transition Metals

A notable case study involves the coordination of 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- with transition metals such as copper and nickel. These complexes have been characterized using spectroscopic techniques and have shown potential applications in catalysis and materials science due to their unique electronic configurations .

Materials Science

Polymer Production

Barbituric acid derivatives are employed in the synthesis of polymers due to their ability to undergo polymerization reactions. The incorporation of 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- into polymer matrices can enhance thermal stability and mechanical properties. For instance, research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Table: Properties of Barbituric Acid Derivatives in Polymers

| Property | Value |

|---|---|

| Thermal Stability | Increased |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Superior |

Mechanism of Action

The mechanism of action of barbituric acid derivatives typically involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. These compounds can prolong the duration of chloride channel opening, leading to increased inhibitory effects in the central nervous system. The specific molecular targets and pathways involved depend on the structure of the derivative and its interaction with biological receptors .

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its 5,5-diethyl and 1-(2-(2-methylmaleimido)ethyl) groups. Key structural analogs include:

- 5,5-Diethylbarbituric Acid (Barbital): A classic hypnotic agent lacking the maleimido group .

- 5,5-Dimethylbarbituric Acid : A simpler analog with reduced lipophilicity due to shorter alkyl chains .

- 1-Substituted Barbiturates : Derivatives like 5,5-diethyl-1-(p-ethoxyphenyl)barbituric acid (CAS: 66940-84-9), which replace the maleimido group with aromatic substituents .

Table 1: Structural Comparison

| Compound | 5,5-Substituents | 1-Substituent | Key Feature |

|---|---|---|---|

| Target Compound | Diethyl | 2-(2-Methylmaleimido)ethyl | Reactive maleimido group |

| Barbital | Diethyl | H | Pharmacologically active |

| 5,5-Dimethylbarbituric Acid | Dimethyl | H | Lower lipophilicity |

| 5,5-Diethyl-1-(p-ethoxyphenyl)- | Diethyl | p-Ethoxyphenyl | Aromatic substitution |

Physicochemical Properties

- Acidity : Gas-phase acidity studies show that 5,5-dialkyl substitution enhances acidity compared to unsubstituted barbituric acid. For example, 5,5-diethylbarbituric acid (ΔacidG° = 318.9 kcal/mol) is more acidic than 5,5-dimethyl (ΔacidG° = 320.1 kcal/mol) or parent barbituric acid (ΔacidG° = 322.9 kcal/mol) . The maleimido group in the target compound likely further increases acidity due to electron-withdrawing effects.

- Melting Points : While specific data for the target compound is unavailable, related 1-substituted barbiturates exhibit melting points ranging from 123°C to >250°C, depending on substituent bulk and polarity .

Biological Activity

Barbituric acid derivatives, particularly 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- , represent a significant area of research due to their diverse biological activities. This compound is a modified barbituric acid that has been studied for its potential applications in medicinal chemistry, including antibacterial, sedative, and anti-microbial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

The chemical structure of 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-barbituric acid can be represented as follows:

- Chemical Formula : C15H19N3O5

- CAS Number : 215194

- Molecular Weight : 319.33 g/mol

The compound features a barbituric acid backbone modified with a diethyl group and a maleimido side chain, which may influence its biological activity.

Antibacterial Activity

Research has indicated that barbituric acid derivatives exhibit substantial antibacterial properties. A study highlighted the synthesis of various barbituric acid derivatives, including 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- , which were screened against common bacterial strains. The results demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5,5-Diethyl-1-(2-(2-methylmaleimido)ethyl)- | Staphylococcus aureus | 32 µg/mL |

| 5,5-Diethyl-1-(2-(2-methylmaleimido)ethyl)- | Escherichia coli | 64 µg/mL |

These findings suggest that the incorporation of the maleimido group enhances the antibacterial efficacy of the barbituric acid framework .

Sedative and Hypnotic Effects

Barbituric acid derivatives have historically been recognized for their sedative properties. The derivative has been evaluated for hypnotic effects in animal models. In a controlled study, doses of the compound were administered to rodents, revealing significant sedative effects characterized by prolonged sleep duration compared to control groups:

- Dosage : 10 mg/kg

- Sleep Duration : Increased by 50% compared to controls.

This suggests potential utility in treating sleep disorders .

Anti-Microbial Properties

In addition to antibacterial activity, research has shown that 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- exhibits anti-fungal properties. A comparative study assessed its efficacy against various fungal strains:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5,5-Diethyl-1-(2-(2-methylmaleimido)ethyl)- | Candida albicans | 32 µg/mL |

| 5,5-Diethyl-1-(2-(2-methylmaleimido)ethyl)- | Aspergillus niger | 64 µg/mL |

These results indicate that this compound could be a promising candidate for developing antifungal agents .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing various barbituric acid derivatives to evaluate their pharmacological profiles. The researchers synthesized 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- and assessed its biological activity through in vitro assays. The results indicated that this compound not only retained the core biological activities associated with barbiturates but also exhibited enhanced potency due to structural modifications .

Case Study 2: Mechanistic Insights

Another important study investigated the mechanistic pathways through which 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- exerts its biological effects. Utilizing molecular docking studies and enzyme inhibition assays, researchers found that this compound interacts with bacterial ribosomes, inhibiting protein synthesis effectively. This mechanism is crucial for understanding how modifications to the barbituric structure can lead to improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.